molecular formula C14H15N5O2 B10922751 N-(1-ethyl-1H-pyrazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-ethyl-1H-pyrazol-4-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10922751
M. Wt: 285.30 g/mol
InChI Key: OGHQMNNTWKFZBG-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with an isoxazole and pyridine ring, makes it a promising candidate for various scientific applications.

Preparation Methods

The synthesis of N4-(1-ETHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a carbonyl compound.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Fusion of Rings: The pyrazole and isoxazole rings are fused with a pyridine ring through a series of condensation reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction using appropriate reagents and conditions.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~4~-(1-ETHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazole Derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

    Isoxazole Derivatives: These compounds contain the isoxazole ring and have diverse applications in medicinal chemistry.

    Pyridine Derivatives: These compounds include the pyridine ring and are widely used in various scientific fields.

The uniqueness of N4-(1-ETHYL-1H-PYRAZOL-4-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

N-(1-ethylpyrazol-4-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C14H15N5O2/c1-4-19-7-10(6-15-19)17-13(20)11-5-8(2)16-14-12(11)9(3)18-21-14/h5-7H,4H2,1-3H3,(H,17,20)

InChI Key

OGHQMNNTWKFZBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C

Origin of Product

United States

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